molecular formula C9H10N4O3 B2548914 5-Methyl-1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione CAS No. 1281872-46-5

5-Methyl-1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione

Cat. No. B2548914
CAS RN: 1281872-46-5
M. Wt: 222.204
InChI Key: ITSBXLLQHGJERW-UHFFFAOYSA-N
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Description

The compound "5-Methyl-1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione" is a heterocyclic molecule that appears to be related to several research areas, including the synthesis of pyrimidine derivatives and oxadiazole compounds. These types of molecules are of interest due to their potential pharmaceutical applications and their role in the development of new materials with unique properties.

Synthesis Analysis

The synthesis of related compounds often involves multicomponent reactions, as seen in the water-mediated and catalyst-free method for creating functionalized pyrimidine diones, which could potentially be adapted for the synthesis of the compound . Another approach is the five-step synthesis protocol that involves ring switching and selective alkylation, which might offer insights into the synthesis of the target compound . The use of ionic liquids as catalysts for the synthesis of similar heterocyclic compounds also presents a potential method for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various techniques. For instance, the crystal structure of an energetic material precursor with an oxadiazole ring was determined by X-ray crystallography, which could be relevant for understanding the structure of the target compound . Quantum chemical calculations and noncovalent interaction analysis have also been employed to understand the π-interactions within these molecules .

Chemical Reactions Analysis

The chemical reactivity of similar compounds includes the generation of nitric oxide (NO) from oxadiazolo-pyrimidine diones in the presence of thiols . Additionally, the synthesis of labeled compounds for mechanistic investigations suggests that the target compound could also be used in similar studies to understand its reactivity .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been explored through various studies. For example, the impact sensitivity and friction sensitivity of an energetic material precursor with an oxadiazole ring were measured, providing insight into the stability and safety of these types of compounds . The solubility, melting points, and other physicochemical properties are often determined as part of the characterization process, which would be relevant for the target compound as well.

Scientific Research Applications

Synthesis and Chemical Reactions

Compounds incorporating the 1,3,4-oxadiazole moiety, such as those discussed in the provided literature, have been extensively studied for their versatile chemical reactions and potential in synthesizing novel organic compounds. For instance, the reinvestigation of thiazole synthesis involving 1,3,4-oxadiazoles has shown that these compounds can undergo various chemical transformations to yield thiazoles with potentially improved stability and reactivity, which are useful in further chemical syntheses (Paepke et al., 2009). Similarly, the synthesis of 5-aryl-3-carbazoyl-1,3,4-oxadiazol-2(3H)-one derivatives has been explored, showcasing the ability of 1,3,4-oxadiazoles to participate in ring transformations that yield compounds with novel structures and potential biological activities (Milcent et al., 1989).

Protoporphyrinogen IX Oxidase Inhibitors

Research into protoporphyrinogen IX oxidase inhibitors has led to the synthesis of trifluoromethyl-substituted compounds, which include structures related to tetrahydropyrimidine diones. These studies provide insight into the design of molecules with specific inhibitory activities against targeted enzymes, highlighting the potential for developing novel herbicides or therapeutic agents (Li et al., 2005).

Antimicrobial Activity

The development of antimicrobial agents is another significant area of research. For example, the synthesis of 1-alkyl-5-methyl-3-phenyl-6-(5-phenyl-1,3,4-oxadiazol-2-yl)thieno[2,3-d]pyrimidine-2,4(1H,3H)-diones has been reported, with some compounds showing promising activity against various bacterial strains. This research underscores the potential of 1,3,4-oxadiazole derivatives as scaffolds for developing new antimicrobial agents (Vlasov et al., 2015).

Nitric Oxide Generation

The ability to generate nitric oxide (NO) from organic compounds is of significant interest due to NO's biological roles. Studies on oxadiazolo[3,4-d]pyrimidine-5,7-dione 1-oxides demonstrate their potential in NO generation under physiological conditions, suggesting applications in biomedical research and therapeutic development (Sako et al., 1998).

properties

IUPAC Name

5-methyl-1-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4O3/c1-5-3-13(9(15)10-8(5)14)4-7-12-11-6(2)16-7/h3H,4H2,1-2H3,(H,10,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITSBXLLQHGJERW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN(C(=O)NC1=O)CC2=NN=C(O2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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